2-(4-Fluorophenyl)-5-[4-(thiophene-2-carbonyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile
CAS No.: 904500-70-5
VCID: VC6865425
Molecular Formula: C19H15FN4O2S
Molecular Weight: 382.41
* For research use only. Not for human or veterinary use.
![2-(4-Fluorophenyl)-5-[4-(thiophene-2-carbonyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile - 904500-70-5](/images/structure/VC6865425.png)
Description |
2-(4-Fluorophenyl)-5-[4-(thiophene-2-carbonyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile is a complex organic compound that has garnered significant attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound belongs to the category of heterocyclic compounds, specifically oxazoles, and is classified as a nitrile due to the presence of the carbonitrile functional group. It incorporates a piperazine derivative, known for its pharmacological properties, along with a fluorophenyl group and a thiophene moiety. Structural FeaturesThe molecular structure of 2-(4-Fluorophenyl)-5-[4-(thiophene-2-carbonyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile includes several key components:
SynthesisThe synthesis of this compound typically involves multiple steps, including cyclization and acylation reactions. These processes require optimized reaction conditions, such as specific temperatures and catalysts, to achieve high yields and purity. Biological Activities and Potential ApplicationsCompounds with similar structures to 2-(4-Fluorophenyl)-5-[4-(thiophene-2-carbonyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile have shown significant biological activities, including anticancer and antimicrobial effects. The compound's interactions with biological targets suggest potential applications in drug development, particularly in the fields of oncology and infectious diseases. Analytical TechniquesThe structure and purity of synthesized compounds are commonly confirmed using analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. These methods provide detailed information about the compound's molecular structure and help ensure its identity and quality. |
---|---|
CAS No. | 904500-70-5 |
Product Name | 2-(4-Fluorophenyl)-5-[4-(thiophene-2-carbonyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile |
Molecular Formula | C19H15FN4O2S |
Molecular Weight | 382.41 |
IUPAC Name | 2-(4-fluorophenyl)-5-[4-(thiophene-2-carbonyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile |
Standard InChI | InChI=1S/C19H15FN4O2S/c20-14-5-3-13(4-6-14)17-22-15(12-21)19(26-17)24-9-7-23(8-10-24)18(25)16-2-1-11-27-16/h1-6,11H,7-10H2 |
Standard InChIKey | JQHKNIVOVPCVBM-UHFFFAOYSA-N |
SMILES | C1CN(CCN1C2=C(N=C(O2)C3=CC=C(C=C3)F)C#N)C(=O)C4=CC=CS4 |
Solubility | not available |
PubChem Compound | 6462164 |
Last Modified | Aug 18 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume